molecular formula C18H35Cl2N2O8PS B12400838 Clindamycin phosphate (hydrochloride)

Clindamycin phosphate (hydrochloride)

Cat. No.: B12400838
M. Wt: 541.4 g/mol
InChI Key: BXFXGYXLHQNDRT-SHSUDHJHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Clindamycin phosphate is synthesized from clindamycin hydrochloride. The process involves the reaction of clindamycin hydrochloride with phosphorus oxychloride in the presence of a base such as pyridine . The reaction mixture is then purified using ion-exchange chromatography .

Industrial Production Methods

Industrial production of clindamycin phosphate involves dissolving clindamycin hydrochloride in a suitable solvent, followed by the addition of phosphorus oxychloride and a base. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity . The final product is obtained through filtration, evaporation, and crystallization .

Properties

Molecular Formula

C18H35Cl2N2O8PS

Molecular Weight

541.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate;hydrochloride

InChI

InChI=1S/C18H34ClN2O8PS.ClH/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27;/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27);1H/t9-,10+,11-,12+,13+,14-,15+,16+,18+;/m0./s1

InChI Key

BXFXGYXLHQNDRT-SHSUDHJHSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl.Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl.Cl

Origin of Product

United States

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